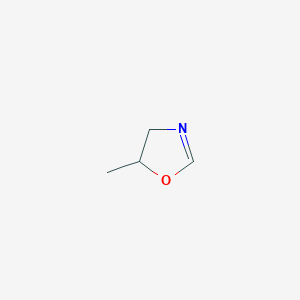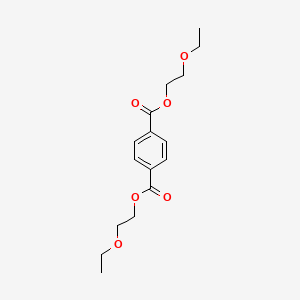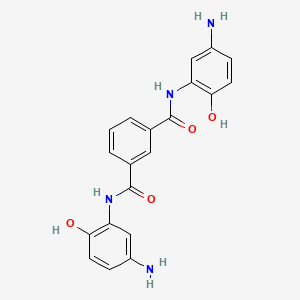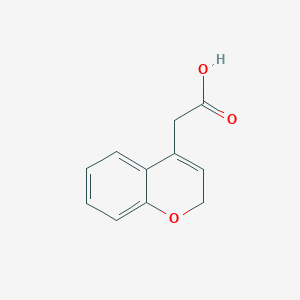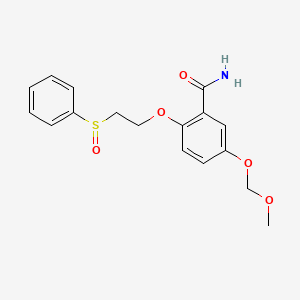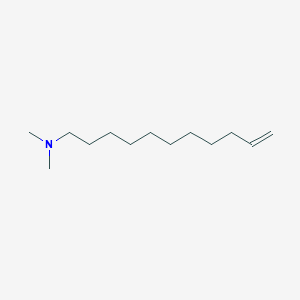
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate typically involves the reaction of 3-methyl-2-butanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or ketone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioesters.
Hydrolysis: Products include acetic acid and 3-methyl-2-butanol.
Oxidation: Products include 3-methyl-2-butanone or 3-methyl-2-butanoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique reactivity allows for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate involves its interaction with nucleophiles and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl chloride
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl bromide
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl fluoride
Uniqueness
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is unique due to the presence of both a chloro group and an acetate ester This combination allows for a diverse range of chemical reactions, making it a versatile compound in synthesis
Propiedades
Número CAS |
33641-00-8 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)6(7(8)10)11-5(3)9/h4,6H,1-3H3/t6-/m0/s1 |
Clave InChI |
ZLMNCTCMKSWQIU-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)Cl)OC(=O)C |
SMILES canónico |
CC(C)C(C(=O)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


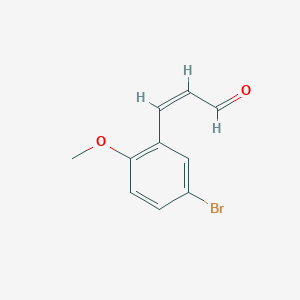
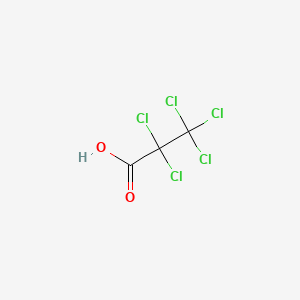
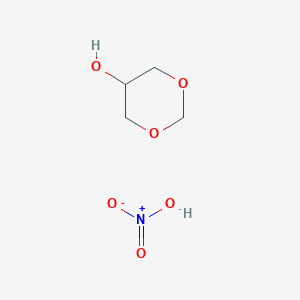
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)
